AZD8186

Catalog No.
S548350
CAS No.
1627494-13-6
M.F
C24H25F2N3O4
M. Wt
457.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD8186

CAS Number

1627494-13-6

Product Name

AZD8186

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide

Molecular Formula

C24H25F2N3O4

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N

SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD8186; AZD 8186; AZD-8186.

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F

Description

The exact mass of the compound Azd-8186 is 457.18131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-8186 is a small molecule inhibitor that targets phosphatidylinositol 3-kinase beta (PI3Kβ) and delta (PI3Kδ) []. These enzymes are part of a cell signaling pathway involved in cell growth, proliferation, and survival. Mutations or alterations in this pathway are frequently observed in various cancers [, ].

Mechanism of Action

AZD-8186 works by specifically binding to the ATP-binding pocket of PI3Kβ and PI3Kδ, thereby preventing their activity. This inhibition disrupts the downstream signaling cascade, leading to decreased cell growth and survival, ultimately promoting cell death in cancer cells [, ].

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promising anti-tumor activity of AZD-8186, particularly in cancers with PTEN deficiency (PTEN is a tumor suppressor gene that negatively regulates PI3K signaling) [, ]. AZD-8186 demonstrated effectiveness as a monotherapy and even greater efficacy when combined with other anti-cancer drugs targeting different points in the signaling pathway [, ].

AZD8186 is a small molecule that serves as a potent and selective inhibitor of the phosphoinositide 3-kinase beta isoform (PI3Kβ). It is currently under investigation for its potential therapeutic applications in treating various advanced solid tumors, particularly those with mutations in the PTEN or PIK3CB genes. The chemical formula for AZD8186 is C24H25F2N3O4C_{24}H_{25}F_{2}N_{3}O_{4}, and it has a molecular weight of approximately 457.478 g/mol. Its IUPAC name is 8-[(1R)-1-[(3,5-difluorophenyl)amino]ethyl]-N,N-dimethyl-2-(morpholin-4-yl)-4-oxo-4H-chromene-6-carboxamide .

AZD-8186 acts by competitively binding to the ATP-binding site of PI3Kβ and δ isoforms, thereby inhibiting their enzymatic activity []. This disrupts the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. By inhibiting this pathway, AZD-8186 can lead to decreased tumor cell proliferation and induce cell death in cancer cells dependent on PI3K signaling.

Typical for small molecules, including:

  • Heck Coupling: A regioselective Heck coupling reaction is employed in its synthesis, which allows for the formation of carbon-carbon bonds.
  • Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the release of functional groups.
  • Oxidation and Reduction: As with many organic compounds, AZD8186 may participate in oxidation-reduction reactions, affecting its biological activity.

AZD8186 exhibits significant biological activity as an inhibitor of the PI3Kβ signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a key target in cancer therapy. In clinical trials, AZD8186 has demonstrated:

  • Tolerability: Generally well-tolerated in patients, with gastrointestinal symptoms being the most common adverse events.
  • Antitumor Activity: Preliminary evidence suggests limited antitumor activity, particularly in prostate cancer where reductions in prostate-specific antigen levels were observed .
  • Combination Efficacy: When combined with other therapies like abiraterone acetate or vistusertib, AZD8186 showed enhanced antitumor effects in preclinical studies involving PTEN-null tumor models .

The synthesis of AZD8186 has been optimized for large-scale production. Key steps include:

  • Regioselective Heck Coupling: This initial step forms the core structure by creating carbon-carbon bonds.
  • Asymmetric Synthesis: The process employs asymmetric synthesis techniques to ensure the desired stereochemistry of the final product.
  • Purification and Characterization: Following synthesis, AZD8186 undergoes purification processes to achieve high purity levels suitable for clinical use .

AZD8186 is primarily being investigated for its applications in oncology. Specific areas include:

  • Prostate Cancer: Targeting tumors with PTEN loss or PIK3CB mutations.
  • Triple-Negative Breast Cancer: Exploring efficacy in this aggressive cancer type.
  • Non-Small Cell Lung Cancer: Investigating treatment options for patients with specific genetic mutations.

Research indicates that AZD8186 interacts selectively with PI3Kβ and shows minimal activity against other isoforms such as PI3Kα and PI3Kδ. This selectivity aims to minimize adverse effects associated with broader PI3K inhibition. Studies have shown that AZD8186 can effectively inhibit target pathways in both plasma and tumor tissues without significant drug-drug interactions when used alongside other cancer therapies .

AZD8186 shares similarities with several other compounds targeting the PI3K pathway. Here are notable comparisons:

Compound NameTargetSelectivityUnique Features
AZD8835PI3KαModerateFocused on alpha isoform inhibition
BYL719PI3KαHighFirst-in-class selective PI3Kα inhibitor
GDC-0941PI3KαModerateBroad-spectrum inhibition
IPI-145PI3Kδ/γModerateDual inhibition approach

AZD8186's uniqueness lies in its potent selectivity for PI3Kβ, which helps mitigate the toxicity risks associated with inhibiting multiple isoforms simultaneously .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

457.18131261 g/mol

Monoisotopic Mass

457.18131261 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AIQ4OWD0RA

Wikipedia

Azd-8186

Dates

Modify: 2023-08-15
1: Barlaam B, Cosulich S, Degorce S, Fitzek M, Green S, Hancox U, Lambert-Van Der Brempt C, Lohmann JJ, Maudet M, Morgentin R, Pasquet MJ, Peru A, Plé P, Saleh T, Vautier M, Walker M, Ward L, Warin N. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chrom ene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. J Med Chem. 2014 Dec 16. [Epub ahead of print] PubMed PMID: 25514658.
2: Hancox U, Cosulich S, Hanson L, Trigwell C, Lenaghan C, Ellston R, Dry H, Crafter C, Barlaam B, Fitzek M, Smith PD, Ogilvie D, D'Cruz C, Castriotta L, Wedge SR, Ward L, Powell S, Lawson M, Davies BR, Harrington EA, Foster E, Cumberbatch M, Green S, Barry ST. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN deficient breast and prostate tumour alone and in combination with docetaxel. Mol Cancer Ther. 2014 Nov 14. pii: molcanther.0406.2014. [Epub ahead of print] PubMed PMID: 25398829.
3: Marques RB, Aghai A, de Ridder CM, Stuurman D, Hoeben S, Boer A, Ellston RP, Barry ST, Davies BR, Trapman J, van Weerden WM. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models. Eur Urol. 2014 Sep 11. pii: S0302-2838(14)00806-9. doi: 10.1016/j.eururo.2014.08.053. [Epub ahead of print] PubMed PMID: 25220373.

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